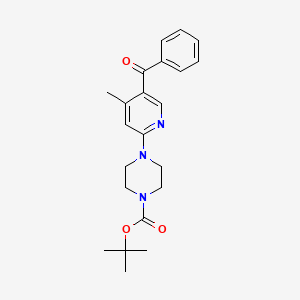

tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a substituted pyridine ring at the 4-position. The pyridine moiety is functionalized with a benzoyl group at position 5 and a methyl group at position 4. This compound is of interest in medicinal chemistry and organic synthesis due to its modular structure, which allows for derivatization at multiple sites. The Boc group enhances solubility and stability during synthetic processes, while the benzoyl substituent introduces aromatic and electron-withdrawing properties that may influence biological activity or molecular interactions .

Properties

Molecular Formula |

C22H27N3O3 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C22H27N3O3/c1-16-14-19(23-15-18(16)20(26)17-8-6-5-7-9-17)24-10-12-25(13-11-24)21(27)28-22(2,3)4/h5-9,14-15H,10-13H2,1-4H3 |

InChI Key |

KKGJWVAIILDIOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions: Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the development of bioactive molecules .

Medicine: In medicine, tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key Observations:

Positional Effects : The target compound’s pyridine ring is substituted at positions 2 (piperazine), 4 (methyl), and 5 (benzoyl). Substitution at position 2 is common among analogs (e.g., ), while position 3 substitution (e.g., ) alters electronic and steric profiles.

Functional Group Impact: Bromo (): A versatile leaving group for Suzuki or Buchwald-Hartwig couplings, making it a synthetic intermediate. Hydroxyl (): Enhances hydrogen-bonding capacity and solubility but reduces lipophilicity.

Biological Activity

tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is a synthetic compound notable for its potential pharmacological properties. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 381.47 g/mol. It features a piperazine ring, which is significant for its biological activity due to the nitrogen atoms that can participate in various interactions.

Structural Features

| Feature | Description |

|---|---|

| Piperazine Ring | Six-membered ring containing two nitrogen atoms |

| tert-Butyl Group | Enhances lipophilicity and stability |

| Benzoyl Group | Potentially increases binding affinity to biological targets |

| Methylpyridine Moiety | May contribute to specific biological interactions |

Biological Activity

Research indicates that tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate exhibits several pharmacological activities:

- Antitumor Activity : Several studies have suggested that compounds with similar structures may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Compounds with piperazine and pyridine moieties have demonstrated antimicrobial activity against various bacterial strains. The specific compound's effectiveness against Gram-positive and Gram-negative bacteria remains to be fully elucidated.

- Neuroprotective Effects : The presence of a piperazine ring has been associated with neuroprotective effects in various studies, indicating potential applications in neurodegenerative diseases.

Research Findings and Case Studies

- Binding Affinity Studies : Interaction studies have shown that tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate may bind effectively to certain receptors, potentially influencing signaling pathways related to cancer progression.

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

- Comparative Analysis : A comparative analysis with structurally related compounds revealed that the unique combination of functional groups in tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate may confer distinct biological activities compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.